![molecular formula C13H7Cl2NOS B2569279 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile CAS No. 339014-61-8](/img/structure/B2569279.png)
2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile is a chemical compound with the molecular formula C13H7Cl2NOS . Its average mass is 296.172 Da and its monoisotopic mass is 294.962524 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Applications De Recherche Scientifique
Electrochemical Properties and Polymerization
Electrosynthesis and Electrodissolution of Poly(2,5-di-(2-thienyl)pyrrole) : This compound was studied for its ability to form polymer films through electrogeneration from acetonitrile solutions. The polymerization process preferentially occurs through α-α′ positions and the electrogenerated polymer film is soluble in various organic solvents. Additionally, the reduced polymer form is soluble in LiClO4 acetonitrile solution, indicating potential uses in electrochemical applications (Carrasco et al., 1993).
Oxidized and Reduced Poly(2,5-di-(-2-thienyl)-pyrrole) : This research further explores the solubility of both oxidized and reduced states of the polymer in various solvents. The high solubility of the reduced state in particular media allows for quantitative electrodissolution of the polymer following the reduction process. This property could be significant in developing new electrochemical applications (Brillas et al., 1995).
Electrodissolution and Solubility
- Electrogeneration and Solubilities of Oxidized Poly(2,5-di-(-2-thienyl) -thiophene) : The study focuses on the reproducibility and productivity of polymer electrogeneration and its solubility in different organic solvents. The solubility characteristics of this polymer suggest potential uses in various solvent-based applications (Carrasco et al., 1996).
Cyanation Processes in Organic Synthesis
- Evaluation of Catalytic Systems for Cyanation of 2,3-Dichlorobenzoyl Chloride : This research assesses various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, a process relevant to the synthesis of pharmaceuticals like Lamotrigine. It explores the use of acetonitrile as a solvent to enhance reaction rates, which is relevant in organic synthesis and pharmaceutical manufacturing (Leitch et al., 2017).
Electrochemical Oxidation
- Electrochemical Oxidation of 2,5-di-(-2-thienyl)-pyrrole : This study delves into the electrochemical behavior of the compound, particularly focusing on its oxidation-polymerization on platinum. The findings contribute to understanding the electrochemical properties of the compound, which can be utilized in the development of conducting polymers and related applications (Otero et al., 1994).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(2,4-dichlorobenzoyl)thiophen-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NOS/c14-8-1-3-10(11(15)7-8)13(17)12-4-2-9(18-12)5-6-16/h1-4,7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOHXJWPZYSXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(S2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

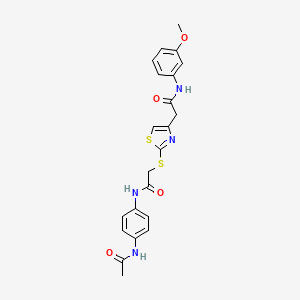
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569197.png)
![NCGC00385163-01_C15H20O4_2(3H)-Furanone, dihydro-3-methylene-4-[(2E)-3-methyl-4-(tetrahydro-4-methyl-5-oxo-2-furanyl)-2-buten-1-yl]-, (4R)-](/img/structure/B2569200.png)
![1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2569201.png)
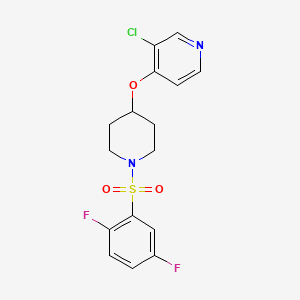
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2569203.png)
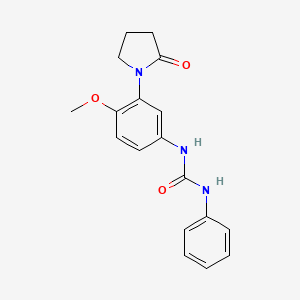
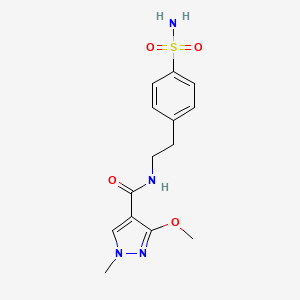
![N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2569206.png)

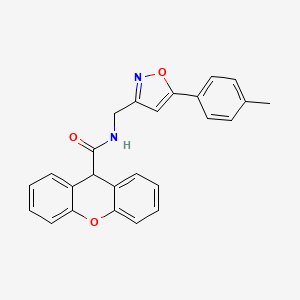
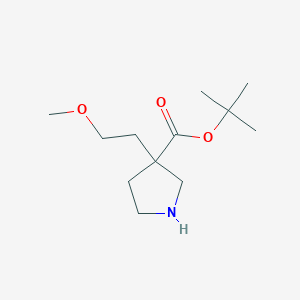
![2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2569213.png)
![2-[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2569218.png)